molecular formula C19H27NO4 B595269 (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1263281-52-2

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B595269
CAS No.: 1263281-52-2
M. Wt: 333.428
InChI Key: JDEWSAXOVLKJBE-JKSUJKDBSA-N
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Description

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropylphenyl substituent, and a pyrrolidine ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aryl halide and a nucleophile.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the isopropylphenyl group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: The compound is used as a chiral building block in the synthesis of complex organic molecules.

    Asymmetric Catalysis: It serves as a ligand in asymmetric catalytic reactions to produce enantiomerically pure compounds.

Biology

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Binding: Research focuses on its binding affinity to proteins and its effects on protein function.

Medicine

    Drug Development: The compound is explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: It is investigated for its therapeutic potential in treating various diseases.

Industry

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Agriculture: It is studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or activation of the target’s function. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the isopropyl group.

    (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

    Steric Effects: The presence of the isopropyl group introduces steric hindrance, affecting the compound’s reactivity and binding properties.

    Electronic Effects: The isopropyl group influences the electronic distribution within the molecule, impacting its chemical behavior and interactions.

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-12(2)13-6-8-14(9-7-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEWSAXOVLKJBE-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676448
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263281-52-2
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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